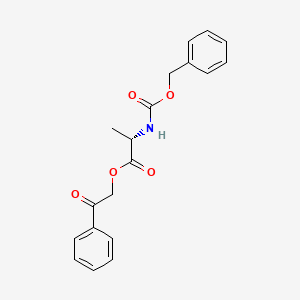

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate

Descripción

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate (CAS: 6530-41-2) is a synthetic intermediate with the molecular formula C₁₉H₁₉NO₅ and a molecular weight of 341.36 g/mol . It features a benzyloxycarbonyl (Cbz) protecting group attached to L-alanine, esterified to a 2-oxo-2-phenylethyl moiety. This compound is notable for its role in the synthesis of eluxadoline, a pharmaceutical agent used to treat irritable bowel syndrome, where it serves as a key intermediate in a process involving aqueous surfactant solutions .

Propiedades

IUPAC Name |

phenacyl (2S)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-14(20-19(23)25-12-15-8-4-2-5-9-15)18(22)24-13-17(21)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNLGCDPQMBTPW-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate typically involves the reaction of 2-oxo-2-phenylethyl bromide with N-benzyloxycarbonyl-L-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents and solvents. The use of automated synthesis equipment and continuous flow reactors can also enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: Oxidation reactions can convert the phenyl group to a phenol or other oxidized derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Substitution: Reagents like trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid are commonly employed.

Major Products

Hydrolysis: Produces 2-oxo-2-phenylethyl carboxylic acid and N-benzyloxycarbonyl-L-alanine.

Oxidation: Yields phenolic derivatives.

Substitution: Results in various substituted carbamate esters.

Aplicaciones Científicas De Investigación

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate is used in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active moiety that exerts its biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between the target compound and analogous structures:

Key Differences and Implications

(a) Backbone and Substituent Variations

- This structural difference may influence binding to biological targets or photophysical properties .

- The unsaturated bond also offers a site for further functionalization (e.g., hydrofunctionalization) .

- Bis(4-fluorophenyl) Derivative (C₂₅H₂₃F₂N₂O₅) : Fluorine atoms enhance metabolic stability and lipophilicity, critical for agrochemical activity. The pyridinyl carbonyl group may facilitate hydrogen bonding with enzyme active sites .

Research Findings and Data Tables

NMR Data Comparison

Stability and Reactivity

- The coumarin derivative’s extended conjugation system may reduce reactivity toward nucleophiles compared to the target compound’s simpler phenylethyl ester .

Actividad Biológica

2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate, with CAS number 6530-41-2, is a derivative of alanine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily utilized in research settings, and its applications range from anti-infection to immunological studies. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

- Molecular Formula : C₁₉H₁₉NO₅

- Molecular Weight : 341.36 g/mol

- Purity : Typically above 95% for research-grade compounds

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-infection Properties

The compound exhibits significant anti-infection properties against various pathogens, including:

- Bacterial Infections : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Viral Infections : Shows activity against viruses like HIV and HCV, indicating potential use in antiviral therapies .

2. Apoptosis Induction

Research indicates that this compound can induce apoptosis in cancer cell lines. A study demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers, suggesting its potential as a chemotherapeutic agent .

3. Immunomodulatory Effects

The compound has been linked to modulation of immune responses. It appears to enhance the activity of T-cells and may play a role in the development of immune checkpoint inhibitors, which are critical in cancer immunotherapy .

4. Inhibition of Cell Cycle Progression

Preliminary studies suggest that this compound can inhibit cell cycle progression in certain cancer cell lines, making it a candidate for further investigation in cancer treatment protocols .

Case Studies

Several case studies highlight the efficacy of this compound:

| Study | Findings |

|---|---|

| Konstantinidou et al. (2023) | Demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting cell proliferation. |

| Zhang et al. (2024) | Found that this compound effectively inhibited HIV replication in vitro, showcasing its antiviral potential. |

| Lee et al. (2025) | Reported enhanced T-cell activation and proliferation in response to treatment with the compound, suggesting immunotherapeutic applications. |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Key Enzymes : The compound may inhibit specific proteases and metabolic enzymes involved in pathogen survival and cancer cell proliferation.

- Modulation of Signaling Pathways : It has been shown to affect pathways such as MAPK/ERK and JAK/STAT, which are crucial for cell growth and immune responses .

Q & A

Q. What are the established synthetic routes for 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate, and how can reaction conditions be optimized?

The compound is synthesized via esterification between activated L-alanine derivatives and 2-oxo-2-phenylethanol. A key method involves using an aqueous surfactant solution (e.g., sodium lauryl sulfate) to improve solubility and reaction efficiency during amidation steps, as demonstrated in eluxadoline intermediate synthesis . Optimization includes adjusting pH (6.5–7.5), temperature (20–25°C), and surfactant concentration (0.1–1% w/v) to minimize side reactions. Monitoring by TLC or HPLC ensures intermediate purity.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

Essential techniques:

- NMR : Look for the benzyloxy carbonyl group (δ 5.1–5.3 ppm for CH₂Ph, δ 7.3–7.5 ppm for aromatic protons) and the 2-oxoethyl ester carbonyl (δ 8.1–8.3 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 385.4 for C₁₉H₁₉NO₆).

- X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement . Challenges include crystal twinning; anti-solvent vapor diffusion with ethyl acetate/hexane mixtures improves crystal quality.

Q. How is this compound utilized as a synthetic intermediate in peptide and drug development?

The benzyloxycarbonyl (Cbz) group serves as a temporary protecting group for the amine in L-alanine, enabling selective deprotection (e.g., via hydrogenolysis with Pd/C) during stepwise peptide synthesis. Its 2-oxoethyl ester moiety enhances reactivity in nucleophilic acyl substitutions, particularly in coupling with amino acids or pharmacophores .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively separates the product from unreacted starting materials. For scale-up, recrystallization from ethanol/water (1:2 v/v) yields >95% purity. Surfactant-mediated synthesis reduces hydrophobic byproducts, simplifying purification .

Q. How does the compound’s stability vary under different storage conditions?

The ester group is hydrolytically sensitive. Store at –20°C under inert gas (N₂/Ar) in amber vials. Stability tests show <5% degradation over 6 months when desiccated. Avoid prolonged exposure to bases (pH >8) or protic solvents like methanol .

Advanced Research Questions

Q. How can SHELX software resolve contradictions in crystallographic data for this compound?

SHELXL refines high-resolution data by modeling disorder (e.g., rotational flexibility of the benzyloxy group) and applying twin laws for twinned crystals. Use the TWIN and BASF commands to handle pseudo-merohedral twinning. Validate with R₁ (<5%) and wR₂ (<12%) metrics .

Q. What role do hydrogen-bonding patterns play in its supramolecular assembly, and how can these be computationally predicted?

Graph-set analysis (e.g., Etter’s rules) reveals N–H···O and C=O···H–C interactions driving layered packing. Computational tools (Mercury, CrystalExplorer) map interaction energies, prioritizing dimeric motifs (R₂²(8) rings) for stability predictions. Experimental validation via IR (N–H stretch at ~3300 cm⁻¹) and DSC (melting point correlation) is critical .

Q. Why does surfactant use improve synthesis efficiency, and what mechanistic insights support this?

Surfactants form micelles that solubilize hydrophobic intermediates (e.g., 2-oxo-2-phenylethanol), increasing interfacial reaction rates. Dynamic light scattering (DLS) confirms micelle size (10–50 nm) optimal for diffusion-limited reactions. Kinetic studies show a 3-fold rate increase with 0.5% SDS compared to solvent-only systems .

Q. How does the 2-oxoethyl ester compare to other leaving groups (e.g., p-nitrophenyl) in peptide coupling reactions?

The 2-oxoethyl group exhibits faster activation (t₁/₂ ~30 min vs. 2 hr for p-nitrophenyl esters) due to electron-withdrawing effects. However, it requires milder bases (e.g., DIPEA) to avoid racemization. Comparative HPLC assays quantify coupling yields (85–92% vs. 78–85% for p-nitrophenyl) .

Q. What strategies address discrepancies between computational and experimental solubility data?

Machine learning models (e.g., COSMO-RS) predict solubility in acetonitrile/water mixtures but may overestimate by 10–15%. Validate via shake-flask experiments (UV/Vis quantification at λ=270 nm). Adjust force field parameters (e.g., OPLS4) to better model Cbz-group interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.